molecular formula C9H9NO3S B11172932 N-(2-oxothiolan-3-yl)furan-2-carboxamide

N-(2-oxothiolan-3-yl)furan-2-carboxamide

Cat. No.: B11172932
M. Wt: 211.24 g/mol
InChI Key: GCUAVUMDAZPFJC-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)furan-2-carboxamide: is a heterocyclic compound that features both a furan ring and a thiolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and sulfur heteroatoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxothiolan-3-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with a thiolane derivative. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the thiolane derivative . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of amide synthesis can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxothiolan-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the thiolane ring can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiolane-3-ol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry: N-(2-oxothiolan-3-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine: This compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various Gram-positive and Gram-negative bacteria, as well as fungi . Its ability to inhibit microbial growth makes it a candidate for further investigation in the development of new antibiotics.

Industry: In the materials science field, this compound can be used in the design of new polymers and materials with specific electronic properties. Its heterocyclic structure contributes to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)furan-2-carboxamide in biological systems involves its interaction with microbial enzymes and cellular structures. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . Additionally, its ability to form hydrogen bonds and interact with nucleophilic sites in proteins contributes to its antimicrobial activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a furan ring and a thiolane ring in its structure. This dual heterocyclic system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential antimicrobial activity set it apart from other similar compounds.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

N-(2-oxothiolan-3-yl)furan-2-carboxamide

InChI

InChI=1S/C9H9NO3S/c11-8(7-2-1-4-13-7)10-6-3-5-14-9(6)12/h1-2,4,6H,3,5H2,(H,10,11)

InChI Key

GCUAVUMDAZPFJC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC=CO2

Origin of Product

United States

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